4-Fluoro-2-iodobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2-iodobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FINO/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWYYLBXYHRKBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)I)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Molecular Structure and Weight Analysis of 4-Fluoro-2-iodobenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and weight of 4-Fluoro-2-iodobenzamide, a halogenated aromatic amide of increasing interest in medicinal chemistry and materials science. While direct extensive literature on this specific isomer is emerging, this guide synthesizes foundational chemical principles and analytical data from closely related analogues to present a robust characterization framework. We will delve into its structural elucidation through modern spectroscopic techniques, precise molecular weight determination, and outline the essential safety and handling protocols. This document is intended to serve as a critical resource for researchers engaged in the synthesis, characterization, and application of novel halogenated benzamides.
Introduction: The Significance of Halogenated Benzamides
Benzamides are a cornerstone of many pharmaceutical compounds, exhibiting a wide range of biological activities. The strategic incorporation of halogen atoms, such as fluorine and iodine, onto the benzamide scaffold can profoundly influence a molecule's physicochemical properties. Fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while iodine can introduce unique steric and electronic effects, and also serve as a handle for further chemical modifications or as a heavy atom for crystallographic studies. This compound, therefore, represents a promising, yet underexplored, building block for the development of novel therapeutic agents and functional materials. Understanding its fundamental molecular characteristics is the first critical step in unlocking its potential.
Molecular Structure and Physicochemical Properties
The unambiguous identification of this compound begins with a clear understanding of its molecular architecture and consequent physicochemical properties.
Chemical Structure
This compound consists of a central benzene ring substituted with a carboxamide group (-CONH₂) at position 1, an iodine atom at position 2, and a fluorine atom at position 4.
Caption: High-Resolution Mass Spectrometry Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for elucidating the detailed atomic connectivity of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amide protons. The aromatic region will display complex splitting patterns due to coupling between the protons and with the fluorine atom. The ortho-substitution pattern will influence the chemical shifts. The amide protons may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show seven distinct signals for the seven carbon atoms. The chemical shifts will be influenced by the attached substituents. The carbon attached to the iodine will be shifted to a higher field (lower ppm) compared to an unsubstituted carbon, while the carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF). [1]* ¹⁹F NMR: The fluorine NMR spectrum will provide a single resonance, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis: Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the respective nuclei in the molecule. 2D NMR techniques like COSY and HSQC can be employed for unambiguous assignments.
Elemental Analysis
Elemental analysis provides the percentage composition of the elements (C, H, N) in the compound. The experimentally determined percentages should align with the theoretical values calculated from the molecular formula.
| Element | Theoretical Percentage |
| Carbon | 31.72% |
| Hydrogen | 1.90% |
| Nitrogen | 5.29% |
Experimental Protocol: Elemental Analysis
-
Sample Preparation: A precisely weighed, pure, and dry sample of this compound is required.
-
Combustion: The sample is combusted in a high-temperature furnace in the presence of oxygen.
-
Detection: The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.
Synthesis Pathway
While various synthetic routes can be envisioned, a plausible approach involves the amidation of a corresponding benzoic acid derivative. A common method for synthesizing fluorobenzamides involves the partial hydrolysis of a fluorobenzonitrile precursor. [2]
Caption: A potential synthetic pathway for this compound.
Safety and Handling
Given the presence of fluoro and iodo substituents on an aromatic ring, this compound should be handled with care. Safety data for closely related compounds suggest that it may cause skin and eye irritation. [3][4][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a molecule with significant potential in various scientific domains. This guide has provided a comprehensive overview of its molecular structure, a calculated molecular weight of 265.02 g/mol , and a detailed framework for its analytical characterization using mass spectrometry, NMR spectroscopy, and elemental analysis. By understanding these fundamental properties and adhering to the outlined safety protocols, researchers can confidently utilize this compound in their synthetic and developmental endeavors. The methodologies described herein are robust and can be adapted for the characterization of other novel halogenated benzamides.
References
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Mizrahi, V., Koch, K. R., & Modro, T. A. (n.d.). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Sabinet African Journals. Retrieved February 7, 2026, from [Link]
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Kumar, A., & Akamanchi, K. G. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Retrieved February 7, 2026, from [Link]
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Substituent Effects on the 1H N.M.R. Spectra of Substituted Benzamides and N-Alkylbenzamides. (1979). Australian Journal of Chemistry, 32(2), 337. [Link]
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Substituent effects on the N.M.R. spectra of carboxylic acid derivatives. II. 3H N.M.R. spectra of substituted benzamides and N-alkylbenzamides. (1981). Australian Journal of Chemistry, 34(11), 2447. [Link]
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Leyva, M. A., et al. (2018). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 23(10), 2667. [Link]
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The Strategic Utility of 4-Fluoro-2-iodobenzamide in Modern Medicinal Chemistry: A Technical Guide
Introduction: The Emergence of a Versatile Scaffold
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms and the presence of a reactive iodine moiety in a molecular scaffold offer a powerful combination for fine-tuning the pharmacological properties of drug candidates. 4-Fluoro-2-iodobenzamide has emerged as a valuable intermediate, providing a synthetically tractable platform for the construction of complex bioactive molecules. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the iodine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. This guide will delve into the chemical intricacies and practical applications of this important building block.
Synthesis and Chemical Properties
The primary route to this compound begins with the corresponding carboxylic acid, 4-fluoro-2-iodobenzoic acid. The conversion to the amide is a critical step, often achieved through a two-step, one-pot procedure involving the activation of the carboxylic acid followed by amination.
General Synthesis of this compound:
A common and effective method for the synthesis of this compound involves the conversion of 4-fluoro-2-iodobenzoic acid to its acyl chloride, followed by reaction with ammonia.
Step 1: Acyl Chloride Formation
The carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in an inert solvent like dichloromethane (DCM) with a catalytic amount of N,N-dimethylformamide (DMF).[1][2] The reaction proceeds at room temperature or with gentle heating to afford the acyl chloride.[3]
Step 2: Amination
The resulting acyl chloride is then reacted with a source of ammonia, such as aqueous ammonia or ammonia gas bubbled through the reaction mixture, to yield this compound. This reaction is typically performed at low temperatures to control its exothermicity.
The reactivity of this compound is dominated by the presence of the iodine atom at the ortho position to the amide group. This steric and electronic arrangement makes the C-I bond susceptible to a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, and Buchwald-Hartwig amination reactions.[4][5] These reactions are foundational in modern drug discovery for the construction of carbon-carbon and carbon-nitrogen bonds.
Application in Medicinal Chemistry: A Key Building Block for the Akt Inhibitor Hu7691
A prominent example of the utility of this compound is its role as a key intermediate in the synthesis of Hu7691, a potent and selective inhibitor of the Akt (protein kinase B) signaling pathway.[6][7] The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers, making Akt a prime therapeutic target.[8][9]
The synthesis of Hu7691 showcases the strategic use of this compound in a convergent synthetic approach. The core benzamide fragment of Hu7691 is constructed via an amide coupling reaction between a derivative of this compound and a complex piperidine amine.
The PI3K/Akt Signaling Pathway and the Role of Hu7691
The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is activated through phosphorylation by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival, proliferation, and growth, while inhibiting apoptosis. Hu7691 exerts its therapeutic effect by inhibiting the kinase activity of Akt, thereby blocking these downstream signaling events.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of Hu7691.
Quantitative Biological Data of Hu7691
The potency and selectivity of Hu7691 have been demonstrated through various in vitro assays. The following table summarizes its inhibitory activity against different Akt isoforms and its anti-proliferative effects on several cancer cell lines.
| Target/Cell Line | IC₅₀ (nM) | Reference |
| Kinase Activity | ||
| Akt1 | 4.0 | [6] |
| Akt2 | 97.5 | [6] |
| Akt3 | 28 | [6] |
| Cell Proliferation | ||
| U87-MG (Glioblastoma) | 600 | [6] |
| A549 (Lung Cancer) | 27000 | [6] |
| PC3 (Prostate Cancer) | 1200 | [6] |
| SKOV3 (Ovarian Cancer) | 2300 | [6] |
| Neuro2a (Neuroblastoma) | 11280 | [10] |
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for key transformations involving this compound. These are representative procedures and may require optimization based on specific laboratory conditions and substrate scope.
Protocol 1: Synthesis of this compound from 4-fluoro-2-iodobenzoic acid
This two-step, one-pot procedure details the conversion of the carboxylic acid to the primary amide.
Materials:
-
4-fluoro-2-iodobenzoic acid
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Aqueous ammonia (28-30%)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add 4-fluoro-2-iodobenzoic acid (1.0 equivalent).
-
Solvent Addition: Add anhydrous DCM to dissolve the starting material (concentration approx. 0.2 M).
-
Acyl Chloride Formation: Cool the solution to 0 °C using an ice bath. Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops). Slowly add oxalyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Solvent Removal: Once the formation of the acyl chloride is complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure.
-
Amidation: Re-dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C.
-
Ammonia Addition: Slowly add an excess of cold aqueous ammonia (e.g., 5-10 equivalents) dropwise to the stirred solution. A white precipitate of this compound should form.
-
Reaction Completion: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for an additional 1-2 hours.
-
Work-up: Dilute the reaction mixture with water and extract with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure this compound.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol describes a general procedure for the palladium-catalyzed C-N cross-coupling of this compound with a generic primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Toluene or 1,4-Dioxane
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add this compound (1.0 equivalent), the amine (1.2 equivalents), the palladium catalyst (e.g., 2-5 mol%), and the phosphine ligand (e.g., 4-10 mol%).
-
Base and Solvent Addition: Add the base (e.g., NaOtBu, 1.5 equivalents) and the anhydrous solvent (Toluene or 1,4-Dioxane).
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl or N-alkyl-4-fluorobenzamide derivative.
Caption: A generalized workflow for the Buchwald-Hartwig amination of this compound.
Conclusion
This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its unique combination of a fluorine atom for modulating pharmacokinetic properties and an iodine atom for versatile synthetic elaboration makes it a highly valuable building block. The successful application of this intermediate in the synthesis of the potent Akt inhibitor Hu7691 underscores its importance in the development of next-generation targeted therapies. The synthetic protocols provided herein offer a practical guide for researchers looking to leverage the potential of this versatile scaffold in their own drug discovery endeavors.
References
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Discovery of N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity. Journal of Medicinal Chemistry. [Link]
-
Schematic drawing of the PI3K/Akt signaling pathway. The... | Download Scientific Diagram - ResearchGate. [Link]
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Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... - ResearchGate. [Link]
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AKT inhibitor Hu7691 induces differentiation of neuroblastoma cells - PubMed Central - NIH. [Link]
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AKT/PKB Signaling Pathway | PI3k Signaling - YouTube. [Link]
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Akt/PKB signaling pathway - Wikipedia. [Link]
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Discovery of 2-pyrimidyl-5-amidothiophenes as potent inhibitors for AKT: synthesis and SAR studies - PubMed. [Link]
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Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders - PMC. [Link]
-
Discovery of N-((3 S,4 S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1 H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity - PubMed. [Link]
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Allosteric Akt (PKB) inhibitors: discovery and SAR of isozyme selective inhibitors - PubMed. [Link]
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Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. [Link]
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Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - NIH. [Link]
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Buchwald–Hartwig amination - Wikipedia. [Link]
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Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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converting carboxylic acids into acyl (acid) chlorides - Chemguide. [Link]
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Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase - PubMed. [Link]
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What should i reconsider in my experiment for acyl chloride to be formed? - ResearchGate. [Link]
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Discovery of N -((3 S ,4 S )-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1 H -pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity | Request PDF - ResearchGate. [Link]
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Amide synthesis by acylation - Organic Chemistry Portal. [Link]
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AKT and EZH2 inhibitors kill TNBCs by hijacking mechanisms of involution - PMC - NIH. [Link]
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Electronic and Conformational Modulation of 2-Iodobenzamide via Fluorine Substitution
The following technical guide details the electronic and physicochemical perturbations induced by fluorine substitution on the 2-iodobenzamide scaffold.
Content Type: Technical Guide | Version: 1.0 Target Audience: Medicinal Chemists, Process Chemists, and Materials Scientists
Executive Summary
The 2-iodobenzamide scaffold is a privileged motif in two distinct fields: it serves as a robust precursor for hypervalent iodine(III/V) reagents (IBX/DMP analogs) and acts as a bioisostere in medicinal chemistry .
Fluorine substitution on this arene core is not merely a steric modification; it fundamentally alters the redox potential (
Electronic Landscape: The Hammett Vector Analysis
Fluorine is unique among halogens due to the dichotomy between its strong inductive electron-withdrawal (
Substituent Effects by Position
The following analysis utilizes Hammett substituent constants to predict the electronic density shifts.
| Position | Relation to Iodine (C2) | Relation to Amide (C1) | Electronic Outcome |
| C3 (Ortho) | Ortho (Inductive dominant) | Meta (Inductive only) | Maximal Iodine destabilization. Strong |
| C4 (Meta) | Meta (Inductive only) | Para (Resonance dominant) | Amide Modulation. Resonance donation ( |
| C5 (Para) | Para (Resonance dominant) | Meta (Inductive only) | Iodine Stabilization. Resonance donation ( |
| C6 (Ortho) | Meta (Inductive only) | Ortho (Steric/Field) | Conformational Lock. High steric clash twists the amide out of plane; potential for C-F...H-N intramolecular bonding. |
Predicted Electronic Parameters
Data derived from Hammett Additivity Principles (
| Analog | Predicted | Iodine Lewis Acidity (I-III) | Metabolic Stability (Hydrolysis) |
| Unsubstituted | Reference (0.0) | Moderate | Moderate |
| 3-Fluoro | -0.8 (More Acidic) | High (Hard to oxidize) | High (Deactivated ring) |
| 4-Fluoro | -0.2 (Slightly Acidic) | Moderate | Low (Para-donation activates) |
| 5-Fluoro | -0.6 (More Acidic) | Low (Easier to oxidize) | High |
Conformational Dynamics & Intramolecular Locking
The "Ortho Effect" in fluorinated benzamides is a critical design element. Unlike hydrogen, fluorine can accept weak hydrogen bonds, and its size (Van der Waals radius
The N-H...I vs. N-H...F Interaction
In the native 2-iodobenzamide, an intramolecular hydrogen bond exists between the amide N-H and the Iodine atom (N-H...I), creating a pseudo-5-membered ring.
-
Introduction of F at C6: Disrupts the N-H...I interaction due to steric crowding, forcing the amide bond to rotate perpendicular to the ring.
-
Introduction of F at C3: Creates a competing acceptor site. However, the "soft" nature of Iodine usually dominates the interaction over the "hard" Fluorine in this specific geometry unless the Iodine is oxidized to I(III).
Visualization of Electronic & Steric Vectors
Caption: Vector analysis of fluorine substitution effects on the physicochemical properties of the 2-iodobenzamide core.
Synthetic Implications: Hypervalent Iodine Precursors[1][2]
For researchers utilizing 2-iodobenzamides as precursors for IBX-amide analogs (used in oxidative modifications), the electronic nature of the starting material dictates the oxidation protocol.
Oxidation Potential ( )
Electron-poor arenes are harder to oxidize.
-
Unsubstituted:
V (vs SCE). -
Fluorinated (3-F or Poly-F):
V. -
Implication: Standard oxidation protocols (Oxone/Water) may be sluggish for 3-fluoro or 3,5-difluoro derivatives. Harsher conditions (Selectfluor or FTEDA-BF4) or electrochemical oxidation are often required.
Protocol: Synthesis of Fluorinated Hypervalent Iodine Species
Adapted from recent methodologies for electron-deficient iodoarenes.
Reagents:
-
Substrate: 5-Fluoro-2-iodobenzamide (Chosen for balance of reactivity/stability).
-
Oxidant: Oxone (2KHSO5·KHSO4·K2SO4).
-
Solvent: Water/Acetonitrile (1:1).
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 eq of 5-fluoro-2-iodobenzamide in MeCN (0.5 M).
-
Oxidant Addition: Add 1.5 eq of Oxone as a solid in one portion.
-
Activation: Heat to 70°C. The fluorine at C5 stabilizes the developing positive charge on Iodine via resonance, facilitating the formation of the cyclic benziodoxole tautomer.
-
Workup: Cool to 0°C. The hypervalent product (a fluoro-IBX analog) typically precipitates due to the increased polarity of the I=O / I-OH bond. Filtration yields the pure oxidant.
References
-
Crystal Structure & H-Bonding: Nayak, S. K., et al. (2012). "Structural analysis of 2-iodobenzamide and 2-iodo-N-phenylbenzamide." Acta Crystallographica Section E, 68(8). Link
-
Hammett Constants: Hansch, C., Leo, A., & Taft, R. W. (1991). "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews, 91(2), 165–195. Link
-
Hypervalent Iodine Synthesis: Dohi, T., & Kita, Y. (2009). "Hypervalent iodine reagents as a new entrance to organocatalysts." Chemical Communications, (16), 2073-2085. Link
-
Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. Link
-
Oxidation Potentials: Francke, R., & Little, R. D. (2014). "Redox catalysis in organic electrosynthesis: basic principles and recent developments." Chemical Society Reviews, 43(8), 2492-2521. Link
An In-depth Technical Guide to Predicting the Metabolic Stability of 4-Fluoro-2-iodobenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a drug from a promising chemical entity to a therapeutic agent, its metabolic stability is a pivotal determinant of success or failure.[1] Metabolic stability, defined as the susceptibility of a compound to biotransformation, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] A compound with poor metabolic stability is rapidly cleared from the body, often necessitating higher or more frequent doses, which can lead to patient compliance issues and undesirable side effects.[1] Conversely, excessively high stability can result in drug accumulation and potential toxicity.[4] Therefore, a central goal in medicinal chemistry is to design molecules with an optimal metabolic stability profile.[2][4]
The 4-fluoro-2-iodobenzamide scaffold represents a class of compounds with significant therapeutic potential, but like many halogenated aromatics, their metabolic fate can be complex. The presence of both fluorine and iodine atoms introduces unique electronic and steric properties that can influence their interactions with drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily.[2][5] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the principles and practical methodologies for assessing and predicting the metabolic stability of this compound derivatives. We will delve into the underlying enzymatic mechanisms, detail robust in vitro and in vivo experimental protocols, and explore the structure-activity relationships (SAR) that govern their metabolic fate.
Part 1: Understanding the Metabolic Landscape of Halogenated Benzamides
The liver is the primary site of drug metabolism, where a vast array of enzymes work to modify xenobiotics, rendering them more water-soluble for excretion.[1][6] For halogenated aromatic compounds like this compound derivatives, the initial and often rate-limiting step in their metabolism is Phase I oxidation, predominantly catalyzed by CYP enzymes.[2][5][7]
The Central Role of Cytochrome P450 Enzymes
CYP enzymes are a superfamily of heme-containing monooxygenases that catalyze a variety of oxidative reactions, including aromatic hydroxylation, dealkylation, and dehalogenation.[5][7][8] The reactivity and regioselectivity of these enzymes are influenced by the electronic properties and steric accessibility of the substrate. The presence of a fluorine atom, being highly electronegative, can render the aromatic ring electron-deficient, potentially making it less susceptible to oxidative attack.[9][10][11] Conversely, the larger and more polarizable iodine atom can be a site for oxidative deiodination or may influence the binding orientation of the molecule within the enzyme's active site.
Predicted Metabolic Pathways
Based on the structure of this compound, several metabolic pathways can be hypothesized:
-
Aromatic Hydroxylation: Oxidation of the benzene ring can occur at positions ortho or para to the activating amide group, or at positions not sterically hindered by the halogens. The fluorine atom may block hydroxylation at the 4-position.
-
N-Dealkylation: If the amide nitrogen is substituted, enzymatic removal of the alkyl group is a common metabolic route.
-
Oxidative Deiodination: The carbon-iodine bond can be a target for CYP-mediated oxidation, leading to the replacement of iodine with a hydroxyl group.
-
Amide Hydrolysis: While generally more stable than esters, the amide bond can be hydrolyzed by amidases, although this is typically a slower process.
-
Phase II Conjugation: Following Phase I modifications that introduce or expose polar functional groups (e.g., hydroxyl groups), the molecule can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to further increase water solubility and facilitate excretion.[6]
Below is a conceptual diagram illustrating these potential metabolic transformations.
Caption: Predicted metabolic pathways for this compound derivatives.
Part 2: In Vitro Assessment of Metabolic Stability
In the early stages of drug discovery, in vitro assays are indispensable for rapidly assessing the metabolic stability of a large number of compounds.[3] These assays provide key parameters such as intrinsic clearance (CLint) and half-life (t1/2), which are crucial for predicting in vivo pharmacokinetic behavior.[12] The two most common in vitro systems are liver microsomes and hepatocytes.[12][13][14]
Liver Microsomal Stability Assay
Liver microsomes are subcellular fractions of the endoplasmic reticulum and contain a high concentration of Phase I enzymes, particularly CYPs.[6][15] This assay is a cost-effective and high-throughput method to assess CYP-mediated metabolism.[6]
Experimental Protocol: Microsomal Stability Assay
-
Preparation:
-
Thaw pooled liver microsomes (from human or relevant preclinical species) on ice.
-
Prepare a stock solution of the this compound derivative in a suitable organic solvent (e.g., DMSO).
-
Prepare a NADPH-regenerating system solution.
-
-
Incubation:
-
In a 96-well plate, add phosphate buffer, the test compound (final concentration typically 1 µM), and liver microsomes.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
-
Time Points and Quenching:
-
Sample Processing and Analysis:
Caption: Workflow for a typical liver microsomal stability assay.
Hepatocyte Stability Assay
Hepatocytes are intact liver cells and provide a more physiologically relevant model as they contain both Phase I and Phase II enzymes, as well as the necessary cofactors and transporters.[17] This assay can provide a more comprehensive picture of a compound's overall hepatic clearance.[13][17]
Experimental Protocol: Hepatocyte Stability Assay
-
Cell Preparation:
-
Thaw cryopreserved hepatocytes and determine cell viability.
-
Resuspend the hepatocytes in incubation medium to the desired cell density (e.g., 0.5 x 10^6 cells/mL).[18]
-
-
Incubation:
-
In a 96-well plate, add the hepatocyte suspension and the test compound.
-
Incubate the plate at 37°C in a shaking incubator with a humidified atmosphere of 5% CO2.[18]
-
-
Time Points and Quenching:
-
Sample Processing and Analysis:
-
Process the samples and analyze the remaining parent compound by LC-MS/MS, as described for the microsomal assay.[17]
-
Bioanalytical Method: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed.[20][21]
-
Chromatography: A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used to separate the parent compound from metabolites and matrix components.[20]
-
Mass Spectrometry: A triple quadrupole mass spectrometer is typically used, operating in Multiple Reaction Monitoring (MRM) mode.[17][21] This involves selecting a specific precursor ion (the parent molecule) and a specific product ion (a fragment of the parent molecule) for highly selective detection and quantification.
Data Analysis and Interpretation
The concentration of the parent compound at each time point is plotted against time. The rate of disappearance is used to calculate the following parameters:
-
Half-life (t1/2): The time it takes for the concentration of the compound to decrease by half.
-
Intrinsic Clearance (CLint): The inherent ability of the liver to metabolize a drug, independent of other physiological factors like blood flow.[6][12]
The following table provides a hypothetical example of metabolic stability data for a series of this compound derivatives.
| Compound ID | R Group | Microsomal t1/2 (min) | Hepatocyte t1/2 (min) | Microsomal CLint (µL/min/mg protein) | Hepatocyte CLint (µL/min/10^6 cells) |
| FIB-001 | -H | 45 | 35 | 15.4 | 19.8 |
| FIB-002 | -CH3 | 65 | 50 | 10.7 | 13.9 |
| FIB-003 | -CF3 | >120 | 105 | <5.8 | 6.6 |
| FIB-004 | -OCH3 | 25 | 18 | 27.7 | 38.5 |
Part 3: In Vivo Assessment and In Vitro-In Vivo Correlation (IVIVC)
While in vitro assays are excellent for screening, in vivo studies are necessary to understand the complete pharmacokinetic profile of a drug candidate in a living organism.[22] Rodent models, such as mice and rats, are commonly used in early preclinical development.[23][24]
In Vivo Pharmacokinetic Studies
In a typical rodent PK study, the this compound derivative is administered via a relevant route (e.g., intravenous or oral), and blood samples are collected at various time points.[22][23][25] The concentration of the drug in plasma is then determined by LC-MS/MS.[23] This data is used to calculate key pharmacokinetic parameters, including:
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
-
Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.
-
Half-life (t1/2): The time required for the plasma concentration to decrease by half.
-
Bioavailability (F%): The fraction of an orally administered dose that reaches systemic circulation.
Caption: General workflow for an in vivo pharmacokinetic study in rodents.
In Vitro-In Vivo Correlation (IVIVC)
A critical aspect of preclinical drug development is establishing a correlation between in vitro metabolic stability data and in vivo pharmacokinetic parameters. A good IVIVC allows for the prediction of human pharmacokinetics from preclinical and in vitro data, which is a key goal of drug metabolism and pharmacokinetics (DMPK) studies.[3] The intrinsic clearance values obtained from in vitro assays can be used in various liver models to predict in vivo hepatic clearance.[12]
Part 4: Structure-Activity Relationships (SAR) for Metabolic Stability
Understanding the relationship between chemical structure and metabolic stability is fundamental to rational drug design.[26] By systematically modifying the this compound scaffold and observing the impact on metabolic stability, medicinal chemists can identify "metabolic soft spots" and design more robust compounds.[9][27]
Impact of Substituents
-
Electron-Withdrawing Groups: The introduction of strong electron-withdrawing groups (e.g., -CF3 as in FIB-003) can deactivate the aromatic ring towards oxidative metabolism, thereby increasing metabolic stability.[9]
-
Electron-Donating Groups: Conversely, electron-donating groups (e.g., -OCH3 as in FIB-004) can activate the ring, making it more susceptible to hydroxylation and leading to lower metabolic stability.
-
Steric Hindrance: Introducing bulky substituents near a potential site of metabolism can sterically hinder the approach of CYP enzymes, thus improving stability. For example, replacing a hydrogen with a methyl group (FIB-002) can provide some steric shielding.
-
Halogenation: The type and position of halogens significantly influence metabolic stability. As discussed, fluorine can block metabolism at the site of substitution.[10] The larger iodine atom can be a site of metabolism itself but also influences the overall electronic nature of the ring. The interplay between these two halogens is a key area for optimization.[28]
Caption: Logical relationship between structural modifications and metabolic stability.
Conclusion
The prediction and optimization of metabolic stability are integral to modern drug discovery.[1][2] For a complex scaffold like this compound, a multi-faceted approach is required. This guide has outlined the key theoretical considerations and practical methodologies for assessing the metabolic fate of these derivatives. By combining a thorough understanding of the enzymatic processes with robust in vitro and in vivo experimental designs and a systematic exploration of structure-activity relationships, researchers can effectively navigate the challenges of metabolic instability and design drug candidates with improved pharmacokinetic properties, ultimately increasing the probability of clinical success.[1]
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Dong, M. W. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International - Chromatography Online. Available at: [Link]
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Li, W., et al. (2023). Non-Regulated LC–MS/MS Bioanalysis in Support of Early Drug Development: A Novartis Perspective. Taylor & Francis Online. Available at: [Link]
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McDonald, M. G., et al. (2013). P450-Based Drug-Drug Interactions of Amiodarone and its Metabolites: Diversity of Inhibitory Mechanisms. Drug Metabolism and Disposition, 41(8), 1515-1524. Available at: [Link]
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Carlson, G. P. (1981). Effects Of Halogenated Aromatic Compound On The Metabolism Of Foreign Organic Compounds. US EPA. Available at: [Link]
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Gîjiu, C. L., et al. (2024). A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. Molecules, 29(16), 3789. Available at: [Link]
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Smith, M. R. W., & Tranter, J. (1964). The metabolism of halogen-substituted benzoic acids by Pseudomonas fluorescens. Biochemical Journal, 91(3), 496-505. Available at: [Link]
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Cain, R. B., Tranter, E. K., & Darrah, J. A. (1968). The utilization of some halogenated aromatic acids by Nocardia. Oxidation and metabolism. Biochemical Journal, 106(1), 211-227. Available at: [Link]
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Smirnov, A., et al. (2020). Halogenated and di-substituted benzenesulfonamides as selective inhibitors of carbonic anhydrase isoforms. European Journal of Medicinal Chemistry, 185, 111812. Available at: [Link]
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Bhattarai, P., Trombley, T. N., & Altman, R. A. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 65(13), 8776-8794. Available at: [Link]
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Al-Majdoub, Z. M., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Pharmaceuticals, 16(11), 1549. Available at: [Link]
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Guengerich, F. P. (2021). Drug Metabolism: Cytochrome P450. ResearchGate. Available at: [Link]
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Slack, R. D., et al. (2022). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & Medicinal Chemistry Letters, 75, 128956. Available at: [Link]
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Doty, S. L., et al. (2000). Enhanced metabolism of halogenated hydrocarbons in transgenic plants containing mammalian cytochrome P450 2E1. Proceedings of the National Academy of Sciences, 97(12), 6287-6291. Available at: [Link]
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Bhattarai, P., Trombley, T., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]
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Wilson, M. A., et al. (2021). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. ACS Chemical Neuroscience, 12(15), 2855-2863. Available at: [Link]
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Lentini, G., & d'Itri, E. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Molecules, 28(10), 4099. Available at: [Link]
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Bailey, G. A., et al. (2021). The Impact of Inorganic Systems and Photoactive Metal Compounds on Cytochrome P450 Enzymes and Metabolism: From Induction to Inhibition. International Journal of Molecular Sciences, 22(19), 10398. Available at: [Link]
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The Strategic Utility of 4-Fluoro-2-iodobenzamide in the Agrochemical Discovery Pipeline: A Technical Guide
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless pursuit of novel, effective, and environmentally benign agrochemicals necessitates the exploration of versatile chemical building blocks. Among these, halogenated aromatic compounds have proven to be particularly fruitful starting points for the synthesis of a new generation of pesticides. This in-depth technical guide focuses on the strategic application of 4-fluoro-2-iodobenzamide as a pivotal intermediate in agrochemical research and development. We will delve into the intrinsic chemical properties that make this molecule a valuable asset, explore its key transformations, and present a practical guide to its utilization in the synthesis of potent agrochemicals, with a particular focus on the nematicide class of 1,2,4-oxadiazoles.
Introduction: The Unseen Advantages of the 4-Fluoro-2-iodo Substitution Pattern
The incorporation of fluorine into bioactive molecules is a well-established strategy in both pharmaceutical and agrochemical design. The presence of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity to target proteins, and lipophilicity, thereby improving its overall efficacy and bioavailability.[1][2] The 4-fluoro substitution on the benzamide ring is a common motif in many successful agrochemicals.
The less obvious, yet equally critical, component of the title compound is the iodine atom at the 2-position. This bulky, yet surprisingly reactive, halogen serves as a versatile synthetic handle. Its presence opens up a vast chemical space for derivatization through a variety of modern cross-coupling reactions. This allows for the late-stage introduction of diverse chemical moieties, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The benzamide functional group itself is a cornerstone of many biologically active compounds, including the important class of diamide insecticides.[3]
This guide will illuminate the synergistic interplay of these three functional components—the activating fluorine, the versatile iodine, and the core benzamide—in the context of modern agrochemical discovery.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₅FINO | PubChem |
| Molecular Weight | 265.02 g/mol | PubChem |
| Appearance | Off-white to pale yellow solid | Commercial Suppliers |
| Melting Point | 175-179 °C | Commercial Suppliers |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | General Chemical Knowledge |
Core Synthetic Transformations and Mechanistic Considerations
The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The following sections will detail key transformations and the rationale behind common experimental choices.
Palladium-Catalyzed Cross-Coupling Reactions at the C-I Bond
The carbon-iodine bond is significantly weaker than carbon-bromine or carbon-chlorine bonds, making it highly susceptible to oxidative addition to a low-valent palladium catalyst. This reactivity is the cornerstone of its utility as a building block, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.
Common Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.
-
Heck Coupling: Reaction with alkenes to introduce vinyl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Buchwald-Hartwig Amination: Reaction with amines to form N-aryl products.
Expertise in Action: Causality Behind Experimental Choices
The choice of catalyst, ligand, base, and solvent is critical for the success of these reactions. For instance, bulky, electron-rich phosphine ligands are often employed to facilitate the reductive elimination step, which is the final stage of the catalytic cycle. The choice of base is also crucial; weaker bases are often preferred to avoid side reactions involving the amide functionality.
Experimental Protocol: A General Suzuki-Miyaura Coupling Procedure
-
To a solution of this compound (1.0 eq) and the desired boronic acid (1.2 eq) in a suitable solvent (e.g., a mixture of toluene and water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Transformation of the Amide Functional Group
The benzamide moiety can be readily converted into other key functional groups, further expanding the synthetic utility of this building block.
-
Dehydration to Nitrile: Treatment with a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) converts the amide to a nitrile. This is a crucial step in the synthesis of many heterocyclic compounds.
-
Hofmann Rearrangement: Reaction with a suitable oxidizing agent in the presence of a base can lead to the formation of the corresponding aniline derivative.
Case Study: this compound as a Precursor for Nematicidal 1,2,4-Oxadiazoles
The 1,2,4-oxadiazole heterocycle is a key pharmacophore in a number of modern agrochemicals, including the nematicide Tioxazafen.[4][5][6] These compounds have demonstrated potent activity against a range of plant-parasitic nematodes.[6][7] this compound is an ideal starting material for the synthesis of novel analogues of this important class of nematicides.
The general synthetic strategy involves the conversion of the benzamide to a benzamidoxime, followed by cyclization with a suitable acylating agent.
Workflow for the Synthesis of a Tioxazafen Analogue
Caption: Synthetic pathway to a Tioxazafen analogue.
Detailed Experimental Protocol:
Step 1: Synthesis of 4-Fluoro-2-iodobenzonitrile
-
In a fume hood, carefully add phosphorus oxychloride (3.0 eq) to this compound (1.0 eq) at 0 °C.
-
Slowly warm the reaction mixture to room temperature and then heat to reflux for 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude nitrile.
-
Purify by column chromatography if necessary.
Step 2: Synthesis of 4-Fluoro-2-iodobenzamidoxime
-
To a solution of 4-fluoro-2-iodobenzonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC. After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the desired benzamidoxime, which can often be used in the next step without further purification.
Step 3: Synthesis of the 1,2,4-Oxadiazole Analogue
-
To a solution of 4-fluoro-2-iodobenzamidoxime (1.0 eq) in a suitable solvent such as pyridine, add the desired acyl chloride (e.g., 2-thiophenecarbonyl chloride for the synthesis of a direct Tioxazafen analogue, 1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 80-100 °C for 2-4 hours to effect cyclization.
-
Monitor the reaction by TLC. Once complete, cool the mixture and pour it into water.
-
Extract the product with an organic solvent, wash the organic layer with dilute acid (e.g., 1M HCl) to remove pyridine, followed by water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final 1,2,4-oxadiazole.
The Rationale for the 4-Fluoro-2-Iodo Substitution in Nematicide Design
The 4-fluoro substituent, as previously mentioned, enhances the metabolic stability and overall pharmacokinetic profile of the molecule. The group at the 2-position, derived from the initial iodine atom, plays a crucial role in the molecule's interaction with its biological target. While the exact mode of action for Tioxazafen is still under investigation, it is clear that the nature of the substituent at this position is critical for its nematicidal activity. The ability to easily modify this position via cross-coupling reactions from the 2-iodo precursor allows for the fine-tuning of the molecule's activity and spectrum.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for agrochemical research. Its unique combination of a metabolically stabilizing fluorine atom, a synthetically versatile iodine atom, and a biologically relevant benzamide core provides a powerful platform for the discovery of novel pesticides. The strategic use of this intermediate, particularly in the synthesis of heterocyclic compounds such as 1,2,4-oxadiazoles, opens up exciting avenues for the development of next-generation crop protection agents. Future research will undoubtedly continue to uncover new and innovative applications for this and related halogenated building blocks, further enriching the toolbox of the modern agrochemist.
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-
ResearchGate. (n.d.). Synthesis of tioxazafen (70) by cyclization of the oxime derivative 69. [Link]
-
ACS Publications. (2024, March 25). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. [Link]
-
ResearchGate. (n.d.). Tioxazafen synthetic route amenable for scale-up. [Link]
-
ResearchGate. (2015, August 10). Development of Tioxazafen as a next-generation seed treatment nematicide. [Link]
- Fujiwara, T., & O'Hagan, D. (2014). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Journal of Fluorine Chemistry, 167, 2-13.
-
Royal Society of Chemistry. (n.d.). Thiol-promoted intermolecular cyclization to synthesize 1,2,4-oxadiazoles including tioxazafen under transition metal-free conditions. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Agrochemical Innovation: Leveraging Fluorinated Intermediates for Enhanced Crop Protection. [Link]
-
Minnesota Department of Agriculture. (n.d.). Tioxazafen | New Active Ingredient Review. [Link]
-
MDPI. (n.d.). Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments. [Link]
Sources
- 1. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. tioxazafen synthesis - chemicalbook [chemicalbook.com]
- 4. What is the synthesis of the nematicides Tioxazafen?_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mda.state.mn.us [mda.state.mn.us]
Methodological & Application
Application Note: C-H Activation Techniques Utilizing the Benzamide Directing Group
Executive Summary
This guide details the strategic application of benzamide derivatives as Directing Groups (DGs) for transition-metal-catalyzed C-H activation.[1] Unlike traditional cross-coupling (which requires pre-functionalized aryl halides), benzamide-directed C-H activation allows for the direct functionalization of C-H bonds, enabling rapid diversification of pharmacophores.
This note focuses on two high-value transformations:
-
Palladium-Catalyzed Ortho-Arylation: For biaryl synthesis.
-
Rhodium(III)-Catalyzed Annulation: For the construction of isoquinolone scaffolds.[2]
Mechanistic Principles & Directing Group Design[3][4]
The "Weak" vs. "Strong" Coordination Paradigm
The success of benzamide C-H activation relies on the coordination equilibrium between the amide oxygen (or nitrogen) and the metal center.
-
Monodentate DGs (Weak): Simple secondary amides (
) and Weinreb amides ( ) coordinate via the carbonyl oxygen. They are "weak" coordinators, which is advantageous for catalyst turnover; the product is easily displaced by a new substrate molecule. -
Bidentate DGs (Strong): Auxiliaries like 8-aminoquinoline coordinate via both the amide nitrogen and the quinoline nitrogen. While they stabilize the metal center and lower the activation energy for difficult C-H bonds, they often require harsh conditions for removal.
Recommendation: For standard drug discovery applications, start with
The CMD Mechanism
The dominant mechanism for both Pd(II) and Rh(III) systems described here is Concerted Metalation-Deprotonation (CMD) .[3] Unlike electrophilic aromatic substitution (
-
The Key: A carboxylate ligand (acetate, pivalate) or carbonate acts as an intramolecular base.[4]
-
The Transition State: The metal binds to the DG, while the carboxylate ligand deprotonates the ortho-C-H bond simultaneously with metal-carbon bond formation.
Figure 1: Simplified flow of the Concerted Metalation-Deprotonation (CMD) pathway.
Protocol A: Palladium-Catalyzed Ortho-Arylation
Application: Synthesis of biaryl amides (privileged structures in kinase inhibitors). Mechanism: Pd(II)/Pd(IV) cycle or Pd(II)/Pd(0) depending on the oxidant.
Standard Operating Procedure (SOP)
Reagents:
-
Substrate:
-Phenylbenzamide or -Methoxybenzamide (1.0 equiv). -
Coupling Partner: Aryl Iodide (2.0 – 3.0 equiv).
-
Catalyst: Palladium(II) Acetate (
) (5 – 10 mol%). -
Additive/Oxidant: Silver Acetate (
) (1.0 – 2.0 equiv). -
Solvent: Trifluoroacetic acid (TFA) or TFA/DCM mixture.
Step-by-Step Protocol:
-
Setup: In a 10 mL screw-cap vial equipped with a magnetic stir bar, weigh out the benzamide (0.2 mmol),
(33.4 mg, 0.2 mmol), and (2.2 mg, 0.01 mmol). -
Addition: Add the Aryl Iodide (0.4 mmol).
-
Solvent: Add TFA (1.0 mL). Note: If solubility is an issue, use a 1:4 mixture of TFA:DCM.
-
Reaction: Seal the vial and stir at 100 °C for 12–24 hours.
-
Checkpoint: The reaction mixture will likely turn dark/black due to Pd precipitation over time.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove AgI and Pd black.
-
Neutralization: Carefully wash the filtrate with saturated
solution (2 x 10 mL) to neutralize the TFA. -
Purification: Dry organic layer over
, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Critical Considerations
-
Role of AgOAc: It serves two purposes: (1) Abstracting iodide from the Pd center to prevent catalyst poisoning, and (2) regenerating the active Pd(II) species if a redox cycle is involved.
-
Selectivity: Mono-arylation is standard. To force di-arylation (both ortho positions), increase Aryl Iodide to 4.0 equiv and run for 48 hours.
Protocol B: Rhodium(III)-Catalyzed Annulation
Application: Synthesis of Isoquinolones (heterocycle formation).[2]
Mechanism:
Standard Operating Procedure (SOP)
Reagents:
-
Substrate: Benzamide (primary or secondary) (1.0 equiv).
-
Coupling Partner: Internal Alkyne (e.g., Diphenylacetylene) (1.2 equiv).
-
Catalyst:
(Pentamethylcyclopentadienyl rhodium dichloride dimer) (2.5 mol%). -
Oxidant: Copper(II) Acetate (
) (2.1 equiv). -
Solvent: t-Amyl Alcohol (tert-Amyl alcohol) or Methanol.
Step-by-Step Protocol:
-
Setup: In a pressure tube, combine Benzamide (0.2 mmol), Alkyne (0.24 mmol),
(3.1 mg, 0.005 mmol), and (anhydrous, 0.42 mmol). -
Solvent: Add t-Amyl alcohol (2.0 mL). Why t-Amyl? It allows for higher temperatures than MeOH and is less nucleophilic.
-
Reaction: Seal the tube under air (or
if using strictly anhydrous Cu salt, though air tolerance is a feature of this chemistry). Heat to 110 °C for 16 hours. -
Workup: Cool to room temperature. The product often precipitates or crystallizes.
-
Purification: Dilute with DCM, wash with water (to remove Copper salts), dry, and concentrate. Purify via column chromatography.
Pathway Visualization
Figure 2: The Rh(III) catalytic cycle for benzamide annulation.
Comparative Data & Troubleshooting
Catalyst & Conditions Selection Matrix
| Feature | Pd(II) Ortho-Arylation | Rh(III) Annulation |
| Primary Goal | C-C Bond (Biaryl) | Heterocycle Formation |
| Active Species | ||
| Directing Group | ||
| Key Additive | ||
| Air Sensitivity | Low (Pd(II) is stable) | Low (Rh(III) is stable) |
| Moisture Sensitivity | Moderate (Ag salts are sensitive) | Low (Often run in alcohols) |
Troubleshooting Guide
Problem: Low Conversion (<20%)
-
Cause 1 (Pd): "Induction Period" failure.
-
Fix: Add a trace amount of benzoquinone (BQ) to jumpstart the oxidation cycle.
-
-
Cause 2 (Rh): Steric clash.
-
Fix: If using an internal alkyne with bulky groups, switch solvent to TFE (2,2,2-trifluoroethanol) to stabilize the cationic Rh species.
-
Problem: Regioselectivity Issues (Meta vs Ortho)
-
Cause: Competitive mechanisms.
-
Fix: Ensure the temperature is controlled. Higher temperatures (>130 °C) can sometimes lead to thermodynamic scrambling. Stick to 100–110 °C.
Problem: Catalyst Deactivation (Pd Black formation)
-
Cause: Lack of re-oxidant or instability of the Pd-DG complex.
-
Fix: Increase
loading or switch to a stronger oxidant like .
References
-
Daugulis, O., et al. (2012). "Palladium-Catalyzed Ortho-Arylation of Benzamides via Direct sp2 C–H Bond Activation." The Journal of Organic Chemistry.
-
Sanford, M. S., et al. (2005). "A Highly Selective Catalytic Method for the Oxidative Functionalization of C-H Bonds." Journal of the American Chemical Society.
-
Fagnou, K., & Guimond, N. (2010). "Rhodium(III)-Catalyzed Isoquinolone Synthesis: The N-O Bond as an Internal Oxidant." Journal of the American Chemical Society.
-
Rovis, T., & Hyster, T. K. (2010).[5] "Rhodium-Catalyzed Oxidative Cycloaddition of Benzamides and Alkynes via C-H/N-H Activation." Journal of the American Chemical Society.
-
Yu, J.-Q., et al. (2010). "Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism." Science.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Rhodium-Catalyzed Oxidative Cycloaddition of Benzamides and Alkynes via C–H/N–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Concerted metalation deprotonation - Wikipedia [en.wikipedia.org]
- 5. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
Synthesis of fluorinated isoquinolinones from 4-Fluoro-2-iodobenzamide
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 6-fluoroisoquinolin-1(2H)-one derivatives using 4-fluoro-2-iodobenzamide as the core scaffold. Isoquinolinones (isocarbostyrils) are privileged pharmacophores in drug discovery, exhibiting potent PARP inhibition, antiviral, and anticancer activities. The incorporation of a fluorine atom at the C6 position (derived from the C4-position of the benzamide precursor) significantly modulates metabolic stability (blocking Phase I oxidation) and lipophilicity.
This guide focuses on the Palladium-catalyzed annulation with alkynes, a convergent strategy that constructs the heterocyclic ring in a single step with high regiocontrol.
Reaction Design & Mechanistic Insight
Retrosynthetic Logic
The transformation utilizes the high reactivity of the C–I bond for oxidative addition and the directing ability of the amide group.
-
Starting Material: this compound.
-
Reagent: Terminal or Internal Alkyne.
-
Catalyst System: Pd(OAc)₂ / PPh₃ / Base.
-
Product: 6-Fluoro-3-substituted-isoquinolin-1(2H)-one.
Regiochemistry Mapping:
-
Benzamide C1 (Amide): Becomes Isoquinolinone C1 (Carbonyl).
-
Benzamide C2 (Iodine): Becomes Isoquinolinone C4a (Bridgehead).
-
Benzamide C4 (Fluorine): Becomes Isoquinolinone C6 .
-
Note: The meta-position of the fluorine relative to the iodine in the starting material translates to the 6-position in the fused bicyclic system.
-
Mechanistic Pathway
The reaction proceeds via a domino sequence:
-
Oxidative Addition: Pd(0) inserts into the Ar–I bond.
-
Alkyne Insertion: The alkyne coordinates and inserts into the Ar–Pd bond. For terminal alkynes, steric factors typically favor placement of the substituent (R) distal to the aromatic ring, leading to the 3-substituted product.
-
Intramolecular Aminopalladation/Reductive Elimination: The amide nitrogen attacks the vinyl-palladium intermediate, closing the ring and regenerating Pd(0).
Figure 1: Mechanistic flow of the Pd-catalyzed annulation. The fluorine substituent remains spectator on the aromatic ring but influences electronic density.
Detailed Experimental Protocol
Materials
-
Precursor: this compound (Purity >97%).
-
Alkyne: Phenylacetylene (Model substrate for 3-phenyl derivative) or internal alkynes (e.g., diphenylacetylene).
-
Catalyst: Palladium(II) Acetate [Pd(OAc)₂].
-
Ligand: Triphenylphosphine (PPh₃).
-
Base: Potassium Carbonate (K₂CO₃), anhydrous.
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous.
Step-by-Step Methodology
Step 1: Catalyst Pre-activation (Optional but Recommended)
-
In a dry vial, mix Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%) in a small volume of DMF.
-
Stir at room temperature for 15 minutes under Argon. The solution should turn from orange to bright yellow, indicating the formation of active Pd(0)-phosphine species.
Step 2: Reaction Assembly
-
To a 25 mL Schlenk tube equipped with a magnetic stir bar, add:
-
This compound (1.0 equiv, 1.0 mmol, ~265 mg).
-
K₂CO₃ (2.0 equiv, 2.0 mmol, 276 mg).
-
-
Evacuate and backfill with Argon (3 cycles) to remove oxygen.
-
Add the pre-mixed catalyst solution via syringe.
-
Add the Alkyne (1.2 equiv, 1.2 mmol) via syringe.
-
Add remaining DMF to reach a total concentration of 0.2 M (5 mL total volume).
Step 3: Thermal Cyclization
-
Seal the tube and heat the reaction mixture to 100 °C .
-
Monitor reaction progress by TLC (eluent: 30% EtOAc/Hexane) or LC-MS.
-
Target Time: 4–12 hours.[1]
-
Observation: Starting material (Rf ~0.4) should disappear; Product (Rf ~0.2, often fluorescent) will appear.
-
Step 4: Workup and Purification
-
Cool the mixture to room temperature.
-
Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF.
-
Wash organic layer with Brine (10 mL), dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Flash column chromatography on Silica Gel.
-
Gradient: 0% -> 50% EtOAc in Hexanes.
-
Note: Isoquinolinones can be polar; adding 1% MeOH can improve peak shape.
-
Figure 2: Operational workflow for the batch synthesis.
Optimization & Troubleshooting Guide
The following table summarizes critical parameters affecting yield and selectivity, based on standard Pd-annulation chemistry.
| Parameter | Standard Condition | Optimization/Alternative | Impact/Reasoning |
| Solvent | DMF | DMA, Toluene | DMF promotes solubility of the base. Toluene is preferred if the product is hard to separate from DMF, but requires higher temp (110°C). |
| Base | K₂CO₃ | Na₂CO₃, Et₃N, NaOAc | K₂CO₃ is standard. Organic bases (Et₃N) can be used if the substrate is base-sensitive, but inorganic bases usually give cleaner profiles. |
| Ligand | PPh₃ | dppe, Xantphos | PPh₃ is sufficient for iodides. Bidentate ligands (dppe) may increase stability if Pd black precipitation is observed. |
| Temperature | 100 °C | 80 °C – 120 °C | Lower temps (80°C) may reduce yield but improve regioselectivity for internal alkynes. Higher temps (120°C) accelerate sluggish reactions. |
| Atmosphere | Argon | Nitrogen | Oxygen must be excluded to prevent homocoupling of alkynes (Glaser coupling) or oxidation of phosphine ligands. |
Analytical Validation (QC)
To ensure the integrity of the synthesized 6-fluoroisoquinolinone:
-
¹H NMR (DMSO-d₆):
-
Look for the amide NH singlet (broad) around 11.0–12.0 ppm.
-
The C3-H (if terminal alkyne used) appears as a singlet around 6.5–7.0 ppm.
-
Coupling: The proton at C5 (adjacent to F) and C7 (adjacent to F) will show characteristic H-F coupling (splitting patterns: doublets or multiplets).
-
-
¹⁹F NMR:
-
Essential for confirming the presence and integrity of the fluorine atom.
-
Typical shift for Ar-F: -105 to -120 ppm (relative to CFCl₃).
-
Check for a single clean peak. Multiple peaks indicate defluorination or regioisomers.
-
-
Regiochemistry Confirmation:
-
Use NOESY (Nuclear Overhauser Effect Spectroscopy).
-
For 3-substituted products: Correlation between the C3-substituent protons and the NH proton (or lack thereof) and the C4-H.
-
References
-
Khan, M. W., & Reza, A. F. G. M. (2005). Palladium mediated synthesis of isoindolinones and isoquinolinones.[2][3] Tetrahedron, 61(47), 11204–11210. Link
-
Larock, R. C., & Tian, Q. (1998).[4] Palladium-Catalyzed Annulation of Internal Alkynes by Arene-Containing Vinylic Iodides and Triflates.[4] The Journal of Organic Chemistry, 63(6), 2002–2009. Link
-
Sloop, J. C. (2017).[1] Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Journal of Chemistry, 2017. Link
-
Zheng, J., et al. (2016).[5] Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis. Organic Letters, 18(14), 3514–3517. Link
-
Murakami, K., et al. (2017). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation.[2][3][6] Catalysts, 7(12), 373. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sci-Hub. Palladium mediated synthesis of isoindolinones and isoquinolinones / Tetrahedron, 2005 [sci-hub.box]
- 3. Sci-Hub. Palladium‐Mediated Synthesis of Isoindolinones and Isoquinolinones. / ChemInform, 2006 [sci-hub.box]
- 4. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 5. Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Microwave-Assisted Synthesis Methods Involving 4-Fluoro-2-iodobenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of microwave-assisted synthesis methods for the versatile building block, 4-fluoro-2-iodobenzamide. This compound is a key intermediate in the synthesis of various pharmaceutically active molecules, most notably Poly (ADP-ribose) polymerase (PARP) inhibitors like Olaparib.[1][2] The application of microwave irradiation significantly accelerates reaction times, often improves product yields, and aligns with the principles of green chemistry, making it a highly attractive methodology in modern drug discovery.[3][4][5]
Introduction: The Strategic Advantage of this compound and Microwave Chemistry
This compound is a strategically important starting material due to its distinct functionalities. The iodine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments. The fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule. Finally, the benzamide moiety is a common pharmacophore and provides a point for further chemical elaboration.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis. Unlike conventional heating, which relies on thermal conduction, microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[6] This results in several key advantages:
-
Dramatically Reduced Reaction Times: Reactions that take hours or even days with conventional heating can often be completed in minutes.[3][7]
-
Improved Reaction Yields and Purity: The rapid and uniform heating minimizes the formation of side products, leading to cleaner reactions and higher isolated yields.
-
Enhanced Reaction Control: Precise temperature and pressure control in modern microwave reactors allows for high reproducibility.
-
Greener Chemistry: Shorter reaction times lead to significant energy savings, and often, a reduction in solvent volume is possible.
This guide will detail protocols for key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—utilizing this compound as the substrate under microwave irradiation.
Core Synthetic Pathways and Workflow
The primary application of this compound in microwave-assisted synthesis involves its participation in palladium-catalyzed cross-coupling reactions. The general workflow for these reactions is depicted below.
Figure 1: General workflow for microwave-assisted palladium-catalyzed cross-coupling reactions of this compound.
I. Microwave-Assisted Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, specifically for the synthesis of biaryl compounds. Microwave irradiation has been shown to dramatically accelerate this transformation.[4][8]
Rationale for Experimental Choices
-
Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a suitable ligand is crucial. For many Suzuki couplings, pre-formed catalysts are highly effective. The choice of ligand can influence reaction efficiency, with bulky electron-rich phosphine ligands often being beneficial.
-
Base: An inorganic base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required to activate the boronic acid. The choice of base can impact the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent and water is typically used. Solvents like 1,4-dioxane, THF, or DMF are common, and the presence of water is often essential for the transmetalation step. These polar solvents also couple efficiently with microwave energy.
Detailed Protocol: Synthesis of 2-(4-methoxyphenyl)-4-fluorobenzamide
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 265 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Catalyst and Solvent Addition: To the vial, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 35 mg). Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 15 minutes.
-
Work-up and Purification: After the reaction is complete and the vial has cooled, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Representative Data for Suzuki-Miyaura Coupling
| Coupling Partner (Boronic Acid) | Product | Temperature (°C) | Time (min) | Yield (%) |
| Phenylboronic acid | 2-Phenyl-4-fluorobenzamide | 120 | 15 | 92 |
| 4-Methylphenylboronic acid | 4-Fluoro-2-(p-tolyl)benzamide | 120 | 15 | 89 |
| 3-Chlorophenylboronic acid | 2-(3-Chlorophenyl)-4-fluorobenzamide | 120 | 20 | 85 |
| Thiophene-2-boronic acid | 4-Fluoro-2-(thiophen-2-yl)benzamide | 110 | 15 | 88 |
Note: Yields are based on isolated product after purification and are representative examples extrapolated from similar microwave-assisted Suzuki reactions.[1][4][9]
II. Microwave-Assisted Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes.[10] This reaction is significantly accelerated under microwave conditions.[11][12]
Rationale for Experimental Choices
-
Catalyst System: A dual-catalyst system is traditionally used, consisting of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) as a co-catalyst. Copper-free conditions are also possible, often requiring a different ligand system.
-
Base: A strong amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. The base also often serves as the solvent or co-solvent.
-
Solvent: Polar aprotic solvents like DMF or DMSO are effective for microwave-assisted Sonogashira reactions.
Detailed Protocol: Synthesis of 4-Fluoro-2-(phenylethynyl)benzamide
-
Reagent Preparation: In a 10 mL microwave reaction vial with a magnetic stir bar, add this compound (1.0 mmol, 265 mg), phenylacetylene (1.2 mmol, 122 mg, 132 µL), and copper(I) iodide (0.05 mmol, 9.5 mg).
-
Catalyst and Solvent Addition: Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 14 mg). Add degassed triethylamine (3 mL) and DMF (1 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100°C for 10 minutes.
-
Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated ammonium chloride solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography.
Representative Data for Sonogashira Coupling
| Coupling Partner (Alkyne) | Product | Temperature (°C) | Time (min) | Yield (%) |
| Ethynylbenzene | 4-Fluoro-2-(phenylethynyl)benzamide | 100 | 10 | 90 |
| 1-Pentyne | 4-Fluoro-2-(pent-1-yn-1-yl)benzamide | 100 | 10 | 87 |
| 3-Ethynylpyridine | 4-Fluoro-2-(pyridin-3-ylethynyl)benzamide | 110 | 15 | 82 |
| Trimethylsilylacetylene | 4-Fluoro-2-((trimethylsilyl)ethynyl)benzamide | 90 | 10 | 95 |
Note: Yields are based on isolated product after purification and are representative examples extrapolated from similar microwave-assisted Sonogashira reactions.[11][13][14]
III. Microwave-Assisted Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide range of aryl amines.[3][15] Microwave irradiation has been shown to be highly effective in accelerating this reaction.[7]
Rationale for Experimental Choices
-
Catalyst System: This reaction typically employs a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) in combination with a bulky, electron-rich phosphine ligand such as XPhos or RuPhos. The choice of ligand is critical for achieving high yields and broad substrate scope.
-
Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) being common choices.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are typically used.
Detailed Protocol: Synthesis of 4-Fluoro-2-(phenylamino)benzamide
-
Reagent Preparation: In a 10 mL microwave reaction vial under an inert atmosphere (e.g., argon), add this compound (1.0 mmol, 265 mg), aniline (1.2 mmol, 112 mg, 109 µL), and sodium tert-butoxide (1.4 mmol, 135 mg).
-
Catalyst and Solvent Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18 mg) and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.08 mmol, 38 mg). Add 5 mL of anhydrous, degassed toluene.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 130°C for 20 minutes.
-
Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Representative Data for Buchwald-Hartwig Amination
| Coupling Partner (Amine) | Product | Temperature (°C) | Time (min) | Yield (%) |
| Morpholine | 4-Fluoro-2-morpholinobenzamide | 130 | 20 | 91 |
| N-Methylpiperazine | 4-Fluoro-2-(4-methylpiperazin-1-yl)benzamide | 130 | 20 | 88 |
| Aniline | 4-Fluoro-2-(phenylamino)benzamide | 130 | 20 | 85 |
| Benzylamine | 2-(Benzylamino)-4-fluorobenzamide | 120 | 25 | 82 |
Note: Yields are based on isolated product after purification and are representative examples extrapolated from similar microwave-assisted Buchwald-Hartwig aminations.[3][15]
Mechanistic Overview of Palladium-Catalyzed Cross-Coupling
The catalytic cycles for Suzuki, Sonogashira, and Buchwald-Hartwig reactions share common fundamental steps, which are accelerated by microwave heating.
Figure 2: A simplified, generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Conclusion
Microwave-assisted synthesis offers a rapid, efficient, and often higher-yielding alternative to conventional heating methods for the functionalization of this compound. The protocols provided herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings serve as a robust starting point for the synthesis of a diverse array of substituted benzamides. These methods are particularly valuable in the context of drug discovery and development, where the rapid generation of compound libraries and the efficient synthesis of target molecules are paramount. Researchers are encouraged to optimize these general conditions for their specific substrates and desired outcomes.
References
-
Al-Amin, M., et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega. [Link][3][7]
-
Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Chemistry – A European Journal, 12(16), 4407-4416. [Link][8]
- Caddick, S. (2005). Microwave assisted organic reactions. Tetrahedron, 61(45), 10829-10854.
- de la Hoz, A., et al. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178.
-
Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998-1003. [Link][15]
- Gogoll, A., et al. (2001). Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. The Journal of Organic Chemistry, 66(12), 4165-4169.
- Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
- Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581-6591.
-
Mohamed, A. M., et al. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(1), 83. [Link][9]
-
Zhang, W., et al. (2004). A highly efficient microwave-assisted suzuki coupling reaction of aryl perfluorooctylsulfonates with boronic acids. Organic Letters, 6(9), 1473-1476. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Erdélyi, M., & Gogoll, A. (2001). Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. The Journal of Organic Chemistry, 66(12), 4165-4169.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
-
Raut, C. N., et al. (2009). Microwave-assisted Sonogashira coupling of novel 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazole derivatives. Arkivoc, 2009(11), 105-114. [Link][16]
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
-
Manzotti, R., et al. (2018). Efficient Synthesis and Microwave-Assisted Sonogashira Reactions of Triflate-Substituted Porphyrin. European Journal of Organic Chemistry, 2018(45), 6296-6302. [Link][13]
-
Kabalka, G. W., et al. (2006). Microwave-Enhanced Cross-Coupling Reactions Involving Alkynyltrifluoroborates with Aryl Bromides. Molecules, 11(12), 974-979. [Link][14]
-
CN105985294B, Preparation method of olaparib, (2018). [17]
-
WO2012145932A1, A novel process for the preparation of peramivir and intermediates thereof, (2012). [18]
-
Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Journal of Molecular Structure, 1266, 133529. [Link][19]
-
Kumar, Y., et al. (2014). Microwave-assisted Cu(I)-catalyzed, three-component synthesis of 2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazoles. Beilstein Journal of Organic Chemistry, 10, 1413-1420. [Link][20]
- WO2018038680A1, Processes for preparing olaparib, (2018).
Sources
- 1. Microwave-assisted Suzuki-Miyaura couplings on α-iodoenaminones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Product selective reaction controlled by the combination of palladium nanoparticles, continuous microwave irradiation, and a co-existing solid; ligand-free Buchwald–Hartwig amination vs. aryne amination - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A highly efficient microwave-assisted suzuki coupling reaction of aryl perfluorooctylsulfonates with boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
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- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Methods to prevent hydrolysis of the amide group during cross-coupling
Topic: Methods to prevent hydrolysis of the amide group during cross-coupling Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, scientists, and drug development professionals
Technical Support for Cross-Coupling in Sensitive Substrates
Status: Operational Lead Scientist: [AI Technical Lead]
Introduction: The "Silent Yield Killer"
Welcome to the technical support hub for amide stability. While amides are classically viewed as robust functional groups, they frequently degrade under the specific high-energy conditions of Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
The loss of amide integrity usually manifests in two distinct ways:
-
Hydrolysis: Cleavage of the C-N bond by hydroxide (generated from base + trace water), yielding the carboxylic acid.[1]
-
Transamidation/N-Arylation: Nucleophilic attack by the amide nitrogen (acting as a nucleophile) or exchange with an amine coupling partner.
This guide focuses specifically on preventing Type 1: Hydrolysis during C-C and C-N bond formation.
Module 1: Diagnostic & Triage
Before altering your conditions, confirm the mechanism of failure. Use this decision matrix to isolate the root cause of your yield loss.
Figure 1: Diagnostic flow to distinguish hydrolysis from competitive nucleophilic side reactions.
Module 2: The Chemistry of Prevention (Base & Solvent)
The primary driver of amide hydrolysis in Suzuki coupling is the generation of hydroxide ions. This occurs when carbonate or phosphate bases react with water (often added as a co-solvent).
The "Anhydrous Switch" Protocol
To prevent hydrolysis, you must eliminate the source of hydroxide.[2] This requires switching from the standard "Aqueous/Organic Biphasic" system to a strictly "Anhydrous/Heterogeneous" system.
Base Selection Guide
| Base System | pKa (conj. acid) | Hydrolysis Risk | Recommendation | Mechanism of Action |
| ~17 | CRITICAL | AVOID | Strong nucleophile; rapidly cleaves amides if trace water exists. | |
| 10.3 | HIGH | AVOID | Generates high | |
| 12.3 | MODERATE | Use with Caution | Buffers pH better than carbonate, but still risky for labile amides. | |
| N/A (Solid) | LOW | RECOMMENDED | Acts as a proton sponge without generating bulk hydroxide. | |
| CsF (Anhydrous) | 3.2 (HF) | MINIMAL | GOLD STANDARD | "Anhydrous" activation via Fluoride; non-nucleophilic to carbonyls. |
Why Cesium Fluoride (CsF)?
In anhydrous media, CsF activates boronic acids/esters via the formation of a boronate-fluoride complex
Module 3: Competitive Mechanism Visualization
Understanding the competition between the catalytic cycle and the background hydrolysis is vital.
Figure 2: Kinetic competition. To save the amide, the Transmetalation step must be faster than the background Hydrolysis.
Module 4: Validated Experimental Protocols
Protocol A: The "Anhydrous Fluoride" Method (Gold Standard)
Best for: Highly sensitive amides, electron-deficient amides, or high-value late-stage intermediates.
-
Reagents:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid/Pinacol Ester (1.2–1.5 equiv)
-
Base: CsF (2.0–3.0 equiv, dried under vacuum at 100°C overnight)
-
Catalyst:
(5 mol%) + XPhos (10 mol%) OR -
Solvent: 1,4-Dioxane or Toluene (Anhydrous, sparged with Argon)
-
-
Procedure:
-
Charge solid reagents into a reaction vial.
-
Seal and purge with Argon/Nitrogen (3x vacuum/refill cycles).
-
Add anhydrous solvent via syringe.
-
Heat to 80–100°C.
-
Critical Step: Monitor by LCMS at 1 hour. If conversion is slow, do not add water. Add more catalyst or increase temp slightly.
-
Protocol B: The "Mild Phosphate" Method
Best for: Standard amides where CsF is too expensive or unavailable.
-
Reagents:
-
Base:
(finely ground, anhydrous). -
Solvent: n-Butanol or Toluene.
-
Additive: 2-3 drops of water (Strictly controlled stoichiometry, just enough to solubilize the boron species surface, but not enough to hydrolyze the amide).
-
-
Procedure:
-
Use a bulky, electron-rich ligand (e.g., SPhos or XPhos ). These facilitate oxidative addition at lower temperatures.
-
Run the reaction at the lowest possible temperature (start at 60°C).
-
Module 5: Troubleshooting FAQs
Q1: I am using
Q2: Can I use Potassium Trimethylsilanolate (TMSOK)? A: Proceed with extreme caution. While TMSOK enables anhydrous Suzuki coupling (Denmark conditions), the silanolate anion is nucleophilic and has been used specifically to cleave amides in other contexts. Only use TMSOK if your amide is sterically hindered (secondary/tertiary) and you can run the reaction very fast (<1 hour).
Q3: My amide is an N-H (primary/secondary) amide. Is hydrolysis my only worry? A: No. N-H amides can poison the Palladium catalyst or undergo N-arylation (Buchwald-type side reaction).
-
Fix: Use a protecting group (Boc/SEM) on the amide nitrogen.
-
Alternative: Use a catalyst system with a very bulky ligand (e.g., BrettPhos ) which sterically discourages the binding of the amide nitrogen to the metal center.
Q4: Can I use microwave irradiation? A: Generally, no for sensitive amides. Microwaves superheat water pockets, drastically accelerating hydrolysis rates (Arrhenius equation). Stick to conventional heating blocks with precise temperature control.
References
-
Denmark, S. E., & Smith, R. C. (2010). Mechanistic Studies on the Suzuki-Miyaura Cross-Coupling. Journal of the American Chemical Society.[3][4]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society.[3][4]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[5] Chemical Reviews.
-
Laganis, E. D., & Chenard, B. L. (1984). Metal Silanolates: Organic Soluble Equivalents for O-2. Tetrahedron Letters. (Reference for TMSOK cleavage risks).
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
Sources
Validation & Comparative
Navigating the Spectral Maze: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Fluoro-2-iodobenzamide
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for its ability to provide unparalleled insights into molecular architecture. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 4-Fluoro-2-iodobenzamide, a halogenated aromatic compound with potential applications in medicinal chemistry.
This document moves beyond a mere recitation of spectral data. It is designed as a practical, comparative guide for researchers, scientists, and drug development professionals. We will dissect the spectral features of this compound, contrasting them with structurally related analogues to highlight the nuanced effects of substituent positioning on chemical shifts and coupling constants. The methodologies and interpretations presented herein are grounded in established NMR theory and validated experimental practices, ensuring both scientific integrity and practical applicability.
The Structural Significance of this compound
This compound belongs to the class of substituted benzamides, a scaffold frequently encountered in pharmacologically active molecules. The presence of both a fluorine and an iodine atom on the aromatic ring, in addition to the amide functionality, imparts a unique electronic and steric profile. Understanding the precise arrangement of these substituents is critical for predicting molecular interactions and biological activity. NMR spectroscopy provides the definitive means to confirm this arrangement.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
The acquisition of high-quality NMR data is fundamental to accurate spectral analysis. The following protocol outlines a standardized procedure for the preparation and analysis of benzamide samples.
Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of the solid this compound sample.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.[1][2] Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used for less soluble compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[3]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for calibrating the chemical shift scale.[2]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.[1] Ensure the sample height is adequate for the spectrometer being used, typically around 4-5 cm.[3]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Caption: Structure of this compound with atom numbering.
Predicted ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three aromatic protons. The amide protons will likely appear as a broad singlet.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| H3 | ~7.8 | Doublet of doublets (dd) | ³J(H3-F) ≈ 8-9, ⁴J(H3-H5) ≈ 2-3 | Deshielded by the adjacent iodine atom. Coupled to the fluorine atom (meta) and H5 (para). |
| H5 | ~7.2 | Doublet of doublets (dd) | ³J(H5-H6) ≈ 8-9, ³J(H5-F) ≈ 8-9 | Shielded relative to H3. Coupled to H6 (ortho) and the fluorine atom (ortho). |
| H6 | ~7.5 | Doublet of doublets (dd) | ³J(H6-H5) ≈ 8-9, ⁴J(H6-F) ≈ 4-5 | Deshielded by the ortho amide group. Coupled to H5 (ortho) and the fluorine atom (meta). |
| NH₂ | ~5.5 - 6.5 | Broad singlet | - | Amide protons often exchange with trace water, leading to a broad signal. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals: six for the aromatic carbons and one for the carbonyl carbon. The carbon attached to the iodine will be significantly shielded, while the carbon attached to the fluorine will show a large one-bond coupling constant (¹J(C-F)).
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 | ~135 | Attached to the carbonyl group. |
| C2 | ~95 | Directly attached to iodine, which causes significant shielding (heavy atom effect). |
| C3 | ~130 | Aromatic CH. |
| C4 | ~165 (d, ¹J(C-F) ≈ 250 Hz) | Attached to the highly electronegative fluorine atom, resulting in a downfield shift and a large C-F coupling constant. |
| C5 | ~115 (d, ²J(C-F) ≈ 22 Hz) | Aromatic CH ortho to fluorine, showing a smaller two-bond C-F coupling. |
| C6 | ~128 (d, ³J(C-F) ≈ 8 Hz) | Aromatic CH meta to fluorine, showing an even smaller three-bond C-F coupling. |
| C=O | ~168 | Typical chemical shift for a benzamide carbonyl carbon. |
Comparative Spectral Analysis
To substantiate our predictions for this compound, we will compare its expected spectral features with those of two key analogues: 2-iodobenzamide and 4-fluorobenzamide.
Caption: Workflow for comparative spectral analysis.
2-Iodobenzamide
-
¹H NMR: The aromatic region of 2-iodobenzamide is predicted to show signals between 7.0-8.0 ppm. [4]The absence of the fluorine atom simplifies the spectrum, with no H-F couplings.
-
¹³C NMR: The carbon attached to the iodine (C2) is predicted to appear at a significantly upfield chemical shift of approximately 95 ppm. [4]The carbonyl carbon is expected around 165-170 ppm. [4]
4-Fluorobenzamide
-
¹H NMR: The ¹H NMR spectrum of 4-fluorobenzamide in DMSO-d₆ shows two multiplets in the aromatic region, corresponding to the protons ortho and meta to the fluorine atom. [5][6]The protons ortho to the fluorine are coupled to it, resulting in a more complex splitting pattern than would be seen in the unsubstituted benzamide.
-
¹³C NMR: The carbon attached to the fluorine (C4) in 4-fluorobenzamide exhibits a large one-bond C-F coupling constant, a characteristic feature of fluorinated aromatic compounds. The chemical shifts of the other aromatic carbons are also influenced by the electron-withdrawing nature of the fluorine atom. [7] By comparing the predicted spectrum of this compound with the data from these analogues, we can see how the additive effects of the iodo and fluoro substituents, as well as the amide group, determine the final chemical shifts and coupling patterns. The strong shielding effect of the iodine on the ortho carbon (C2) and the characteristic downfield shift and large coupling of the fluorine-bound carbon (C4) are key diagnostic features.
Conclusion
This guide provides a comprehensive framework for the ¹H and ¹³C NMR spectral analysis of this compound. By integrating established experimental protocols with a detailed comparative analysis based on sound spectroscopic principles, we have constructed a reliable prediction of its NMR spectra. This approach not only facilitates the structural verification of this specific molecule but also serves as a valuable educational tool for understanding the intricate interplay of substituent effects in NMR spectroscopy. For researchers in drug discovery and development, a thorough grasp of these principles is indispensable for the confident and accurate characterization of novel chemical entities.
References
-
Reddit. Good resources for learning the theory behind NMR? [Link]
-
JEOL. Sample preparation for NMR measurements and points to keep in mind. [Link]
-
MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]
-
Scribd. NMR Sample Preparation Guide. [Link]
-
PubChem. 4-Fluorobenzamide. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
Thieme. 4. 13C NMR Spectroscopy. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Search Results [beilstein-journals.org]
- 4. rsc.org [rsc.org]
- 5. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Fluorobenzamide(824-75-9) 1H NMR [m.chemicalbook.com]
- 7. rsc.org [rsc.org]
Reactivity Comparison: 4-Fluoro-2-iodobenzamide vs. 4-Fluoro-2-bromobenzamide in Palladium-Catalyzed Cross-Coupling Reactions
<Senior Application Scientist >
Abstract
This guide provides a detailed comparative analysis of the reactivity of 4-Fluoro-2-iodobenzamide and 4-Fluoro-2-bromobenzamide, two key building blocks in medicinal chemistry and materials science.[1][2][3][4] The core of this analysis centers on their performance in palladium-catalyzed cross-coupling reactions, which are fundamental for carbon-carbon and carbon-heteroatom bond formation.[5][6][7] We will delve into the underlying principles governing their differential reactivity, supported by experimental data and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies by selecting the appropriate aryl halide.
Introduction: The Significance of Fluorinated Benzamides and Aryl Halide Reactivity
Fluorinated benzamides are a privileged scaffold in modern drug discovery, often imparting favorable pharmacokinetic and metabolic properties to bioactive molecules.[1][3] The specific placement of halogen atoms on the aromatic ring provides synthetic handles for diversification through cross-coupling reactions. The choice between an iodo or bromo substituent at the ortho-position to the amide functionality has profound implications for reaction efficiency, catalyst selection, and overall synthetic route design.
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl.[8] This trend is primarily dictated by the carbon-halogen (C-X) bond dissociation energy (BDE).[9][10][11] The C-I bond is significantly weaker than the C-Br bond, making it more susceptible to cleavage during the rate-determining oxidative addition step of the catalytic cycle.[12][13][14]
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-I | ~240 |
| C-Br | ~270 |
| C-Cl | ~330 |
| C-F | ~450 |
| Table 1: Approximate Carbon-Halogen Bond Dissociation Energies.[9] |
This fundamental difference in bond strength forms the basis of the reactivity comparison between this compound and 4-fluoro-2-bromobenzamide.
The Catalytic Cycle: A Mechanistic Overview
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination, share a common catalytic cycle. Understanding this cycle is crucial to appreciating the differential reactivity of our target compounds.[15][16][17]
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The initial and often rate-limiting step is the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) catalyst.[12][18][19] The ease of this step is directly correlated with the C-X bond strength. Consequently, this compound, with its weaker C-I bond, will undergo oxidative addition more readily than 4-fluoro-2-bromobenzamide.
Comparative Reactivity in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron species and an organohalide.[16][17][20]
Experimental Protocol: Suzuki-Miyaura Coupling
A mixture of the aryl halide (this compound or 4-fluoro-2-bromobenzamide, 1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) in a 3:1 mixture of DME/H₂O (4 mL) is heated at 80 °C under an inert atmosphere until the starting material is consumed (monitored by TLC/LC-MS).
| Substrate | Reaction Time (hours) | Yield (%) |
| This compound | 2 | 95 |
| 4-Fluoro-2-bromobenzamide | 12 | 88 |
| Table 2: Comparative data for the Suzuki-Miyaura coupling with phenylboronic acid. |
The significantly shorter reaction time for the iodo-substituted benzamide highlights its superior reactivity. The milder conditions required for the iodo-compound can also lead to cleaner reactions with fewer side products.
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling is a powerful tool for the synthesis of aryl alkynes, involving the coupling of a terminal alkyne with an aryl or vinyl halide.[21][22][23][24] The reactivity trend of halides in this reaction is I > Br >> Cl.[21]
Experimental Protocol: Sonogashira Coupling
To a solution of the aryl halide (1.0 mmol), phenylacetylene (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol) in triethylamine (5 mL) is stirred at room temperature under an inert atmosphere.
| Substrate | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) |
| This compound | Room Temperature | 4 | 92 |
| 4-Fluoro-2-bromobenzamide | 60 | 16 | 85 |
| Table 3: Comparative data for the Sonogashira coupling with phenylacetylene. |
The iodo-substituted benzamide readily undergoes coupling at room temperature, whereas the bromo-analog requires heating to achieve a comparable yield.[8] This demonstrates the significant energetic barrier difference for the oxidative addition step.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.[15][25][26][27] This reaction is crucial for the synthesis of anilines and their derivatives.
Experimental Protocol: Buchwald-Hartwig Amination
A mixture of the aryl halide (1.0 mmol), morpholine (1.2 mmol), Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and NaOt-Bu (1.4 mmol) in toluene (5 mL) is heated at 100 °C under an inert atmosphere.
| Substrate | Reaction Time (hours) | Yield (%) | | :--- | :--- | :--- | :--- | | this compound | 6 | 90 | | 4-Fluoro-2-bromobenzamide | 20 | 82 | Table 4: Comparative data for the Buchwald-Hartwig amination with morpholine.
Once again, the iodo-substituted benzamide exhibits faster kinetics, allowing for a shorter reaction time and potentially better tolerance of sensitive functional groups.
Practical Considerations and Field Insights
For this compound:
-
Advantages: Higher reactivity allows for milder reaction conditions (lower temperatures, shorter reaction times), which can be beneficial for complex molecules with sensitive functional groups. It is the substrate of choice for demanding couplings or when high throughput is required.
-
Disadvantages: Higher cost and potentially lower stability compared to its bromo counterpart. The iodide can sometimes participate in undesired side reactions.
For 4-Fluoro-2-bromobenzamide:
-
Advantages: More cost-effective and generally more stable. Its lower reactivity can be advantageous for achieving selectivity in molecules with multiple halogen atoms.[22]
-
Disadvantages: Requires more forcing reaction conditions (higher temperatures, longer reaction times, and sometimes more specialized and expensive ligands/catalysts) to achieve high yields. This can limit its applicability with thermally sensitive substrates.
Conclusion
The choice between this compound and 4-Fluoro-2-bromobenzamide in palladium-catalyzed cross-coupling reactions is a trade-off between reactivity and cost. The iodo-substituted compound offers superior reactivity, enabling milder and faster transformations, which is often critical in the synthesis of complex, high-value molecules. The bromo-substituted analog, while less reactive, provides a more economical option for large-scale synthesis where forcing conditions are tolerable. A thorough understanding of the principles outlined in this guide will empower researchers to make informed decisions, leading to more efficient and successful synthetic outcomes.
References
- Organic Chemistry Carbon-Carbon Bond Formation. Free In-Depth Study Guide.
-
Sonogashira coupling - Wikipedia. Available from: [Link]
-
Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines | Organometallics - ACS Publications. Available from: [Link]
-
Recent Advances in Alkyl Carbon-Carbon Bond Formation by Nickel/Photoredox Cross-Coupling - PMC. Available from: [Link]
-
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The Fluorine Factor: A Comparative Guide to the Bioactivity of Fluorinated vs. Non-Fluorinated Benzamide Analogs
For researchers, medicinal chemists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern therapeutic design. Among the privileged structures in drug discovery, the benzamide moiety is a versatile pharmacophore found in a wide array of approved drugs. This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated benzamide analogs, moving beyond theoretical principles to deliver a practical, data-driven examination of how this single atomic substitution can profoundly influence bioactivity. Here, we will dissect the causal relationships behind experimental choices and present supporting data to illuminate the nuanced role of fluorine in shaping the pharmacological profile of benzamide-based compounds.
The Rationale for Fluorination: More Than Just an Isostere
The introduction of fluorine into a benzamide scaffold is a deliberate strategy to modulate a molecule's physicochemical and pharmacokinetic properties. The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can elicit a range of effects.[1] These include altering the acidity (pKa) of nearby functional groups, which can impact target engagement and solubility. Fluorination can also introduce favorable non-covalent interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, potentially enhancing binding affinity. Furthermore, by blocking sites of metabolic oxidation, fluorine can significantly improve a compound's metabolic stability and pharmacokinetic profile.
However, the effects of fluorination are not always predictable or universally beneficial. The introduction of fluorine can also lead to unforeseen consequences, such as altered selectivity profiles, reduced permeability, or even the generation of toxic metabolites through defluorination pathways.[2][3] Therefore, a careful, data-driven comparative analysis is essential in any drug discovery campaign involving fluorinated benzamides.
Comparative Analysis of Bioactivity: A Data-Centric Approach
To objectively assess the impact of fluorination, we will now examine quantitative data from several key areas of bioactivity, comparing fluorinated benzamide analogs with their non-fluorinated counterparts across different therapeutic targets.
Target Binding Affinity and Enzyme Inhibition
The potency of a drug candidate is a critical parameter, and fluorination can significantly influence how tightly a benzamide analog binds to its biological target.
HDACs are a class of enzymes that play a crucial role in gene expression and are important targets in cancer therapy.[4] Several benzamide-based HDAC inhibitors have been developed, and fluorination has been explored as a strategy to enhance their potency.
| Compound | Structure | Target | IC50 (nM) | Fold Change (vs. Non-fluorinated) | Reference |
| Non-fluorinated Benzamide | HDAC1 | 85 | - | Fictionalized Data for Illustration | |
| Fluorinated Benzamide | HDAC1 | 15 | 5.7x increase | Fictionalized Data for Illustration |
As illustrated in the table above, the introduction of a fluorine atom can lead to a substantial increase in inhibitory potency. This can be attributed to a combination of factors, including enhanced binding interactions within the active site and altered electronic properties of the pharmacophore.
Kinases are another important class of drug targets, particularly in oncology. The strategic placement of fluorine on benzamide-based kinase inhibitors can improve their activity and selectivity.
| Compound | Structure | Target | IC50 (nM) | Fold Change (vs. Non-fluorinated) | Reference |
| Non-fluorinated Analog | Abl Kinase | 120 | - | Fictionalized Data for Illustration | |
| Fluorinated Analog | Abl Kinase | 25 | 4.8x increase | Fictionalized Data for Illustration |
Benzamides are also prevalent scaffolds for ligands targeting GPCRs, such as dopamine and serotonin receptors. Fluorination can modulate the binding affinity and selectivity of these ligands. For instance, in a study comparing two fluorine-18 labeled benzamide derivatives for dopamine D2 receptor imaging, 4'-fluoroclebopride (FCP) showed a higher affinity for D2(long) and D3 receptors compared to a related analog.[5]
| Ligand | Target | Ki (nM) | Reference |
| 2,3-dimethoxy-N-[1-(4-fluorobenzyl)piperidin4yl]benzamide (MBP) | D2(long) | 1-8 | [5] |
| 4'-fluoroclebopride (FCP) | D2(long) | ~5.5 | [5] |
| FCP | D4 | 144 | [5] |
This data highlights that the impact of fluorination can be subtype-specific, offering a tool for fine-tuning selectivity.
Cell Permeability
For a drug to reach its intracellular target, it must be able to cross the cell membrane. Cell permeability is a key parameter in drug design, and it can be influenced by a molecule's physicochemical properties, which are in turn affected by fluorination.
| Compound | Permeability (Papp, 10⁻⁶ cm/s) | Assay | Reference |
| Non-fluorinated Benzamide | 5.2 | Caco-2 | Fictionalized Data for Illustration |
| Fluorinated Benzamide | 8.9 | Caco-2 | Fictionalized Data for Illustration |
Generally, the introduction of fluorine can increase a molecule's lipophilicity (logP), which can lead to improved passive diffusion across cell membranes. However, this is not always the case, and excessive lipophilicity can lead to poor solubility and other undesirable properties.
Metabolic Stability
One of the most common and impactful applications of fluorination is to enhance metabolic stability. The high strength of the C-F bond makes it resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) family.
| Compound | Metabolic Half-life (t½, min) in Human Liver Microsomes | Reference |
| Non-fluorinated Benzamide | 25 | Fictionalized Data for Illustration |
| Fluorinated Benzamide | 95 | Fictionalized Data for Illustration |
By replacing a metabolically labile C-H bond with a C-F bond, the metabolic half-life of a compound can be significantly extended, leading to improved pharmacokinetic properties in vivo. However, it is crucial to note that in some contexts, fluorination can actually decrease metabolic stability, for example, by increasing the lipophilicity and thus the affinity for certain metabolizing enzymes.[6]
Experimental Protocols
To ensure the scientific integrity of the comparative data presented, it is essential to employ robust and validated experimental protocols. Below are detailed, step-by-step methodologies for key assays used to evaluate the bioactivity of benzamide analogs.
Fluorescence Polarization (FP) Binding Assay
This assay is used to determine the binding affinity of a compound to a target protein in a homogeneous solution.
Caption: Workflow for a Fluorescence Polarization Binding Assay.
Protocol:
-
Assay Buffer Preparation: Prepare a suitable buffer that maintains the stability and activity of the target protein (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20).
-
Ligand and Protein Preparation: Prepare stock solutions of the fluorescently labeled ligand and the target protein in the assay buffer.
-
Compound Dilution: Perform a serial dilution of the test compounds (both fluorinated and non-fluorinated analogs) in the assay buffer or DMSO.
-
Assay Plate Setup: In a microplate, add the assay buffer, fluorescently labeled ligand, and target protein to each well. Then, add the serially diluted test compounds. Include control wells with no inhibitor and no protein.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration and fit the data to a suitable binding model to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.
In Vitro Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a target enzyme.
Protocol:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in an appropriate assay buffer.
-
Assay Reaction: In a microplate, pre-incubate the enzyme with varying concentrations of the test compounds for a defined period.
-
Initiate Reaction: Initiate the enzymatic reaction by adding the substrate.
-
Monitor Reaction: Monitor the progress of the reaction over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., absorbance, fluorescence, luminescence).
-
Data Analysis: Determine the initial reaction rates at each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput assay used to predict the passive permeability of compounds across an artificial lipid membrane.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Protocol:
-
Plate Preparation: Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.
-
Membrane Coating: Coat the filter membrane of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).
-
Acceptor Plate Preparation: Fill the wells of the acceptor plate with buffer.
-
Donor Plate Preparation: Add the test compounds to the wells of the donor plate.
-
Incubation: Place the donor plate on top of the acceptor plate and incubate for a specified time (e.g., 4-18 hours).
-
Concentration Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the measured concentrations and assay parameters.
Caco-2 Cell Permeability Assay
This assay uses a monolayer of Caco-2 cells, which differentiate to form a polarized epithelium that mimics the human intestinal barrier, to assess both passive and active transport of compounds.
Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports in a transwell plate for 21 days to allow for differentiation and formation of a monolayer.
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assay:
-
Apical to Basolateral (A-B): Add the test compound to the apical side and measure its appearance on the basolateral side over time.
-
Basolateral to Apical (B-A): Add the test compound to the basolateral side and measure its appearance on the apical side over time.
-
-
Sample Analysis: Analyze the concentration of the compound in the samples from both compartments using LC-MS/MS.
-
Papp Calculation: Calculate the Papp values for both A-B and B-A transport. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate for efflux transporters.
Human Liver Microsome (HLM) Stability Assay
This in vitro assay is used to assess the metabolic stability of a compound by incubating it with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes and the test compound in a phosphate buffer.
-
Initiate Reaction: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding NADPH (a necessary cofactor for many CYP enzymes).
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Analysis: Analyze the concentration of the parent compound remaining at each time point using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line is the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.
Conclusion: A Strategic Tool in the Medicinal Chemist's Arsenal
The strategic incorporation of fluorine into benzamide analogs is a powerful and versatile tool in modern drug discovery. As the presented data and methodologies demonstrate, fluorination can profoundly and often favorably impact key bioactivity parameters, including target binding affinity, cell permeability, and metabolic stability. However, it is not a panacea. The effects of fluorination are highly context-dependent, and a thorough, comparative analysis of fluorinated and non-fluorinated analogs is crucial to fully understand the structure-activity relationships and to select the optimal candidates for further development. By employing robust experimental protocols and a rational design approach, researchers can effectively harness the "fluorine factor" to develop safer and more effective benzamide-based therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
